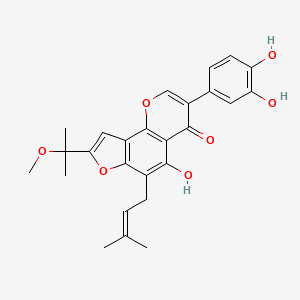
Derrisisoflavone I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Derrisisoflavone I is a natural product that belongs to the class of flavonoids. It is a prenylated isoflavonoid isolated from the ethanol extract of Derris robusta . The chemical formula of this compound is C26H26O7, and its molecular weight is 450.48 g/mol . This compound is known for its diverse biological activities, including insecticidal, antimicrobial, cytotoxic, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Derrisisoflavone I is typically isolated from natural sources, particularly from the twigs and leaves of Derris robusta . The isolation process involves extracting the plant material with ethanol, followed by chromatographic separation techniques to purify the compound . The structure of this compound is elucidated using extensive spectroscopic studies, including NMR and mass spectrometry .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction processes, which may limit its large-scale availability.
Chemical Reactions Analysis
Types of Reactions
Derrisisoflavone I, like other flavonoids, can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and properties of prenylated isoflavonoids.
Medicine: Its antioxidant properties suggest potential use in preventing oxidative stress-related diseases.
Industry: Due to its insecticidal properties, Derrisisoflavone I could be explored as a natural pesticide.
Mechanism of Action
The mechanism of action of Derrisisoflavone I involves its interaction with various molecular targets and pathways. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The cytotoxic effects are likely due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways . The antioxidant activity is related to its capacity to scavenge free radicals and enhance the cellular antioxidant defense system .
Comparison with Similar Compounds
Similar Compounds
Derrisisoflavone H, J, and K: These are other prenylated isoflavonoids isolated from Derris robusta.
Lupalbigenin: A diprenylated isoflavone with similar structural features.
Uniqueness
Derrisisoflavone I is unique due to its specific prenylation pattern and the presence of a hydroxyethyl moiety, which distinguishes it from other similar compounds
Properties
Molecular Formula |
C26H26O7 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-5-hydroxy-8-(2-methoxypropan-2-yl)-6-(3-methylbut-2-enyl)furo[2,3-h]chromen-4-one |
InChI |
InChI=1S/C26H26O7/c1-13(2)6-8-15-22(29)21-23(30)17(14-7-9-18(27)19(28)10-14)12-32-25(21)16-11-20(33-24(15)16)26(3,4)31-5/h6-7,9-12,27-29H,8H2,1-5H3 |
InChI Key |
KPCKJJAGWJIIFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C2=C(C3=C1OC(=C3)C(C)(C)OC)OC=C(C2=O)C4=CC(=C(C=C4)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


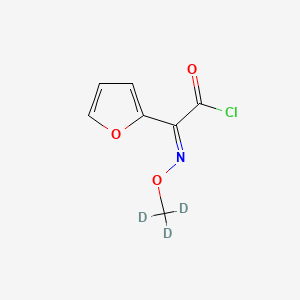
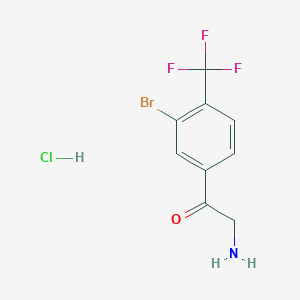
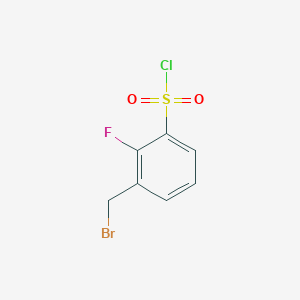
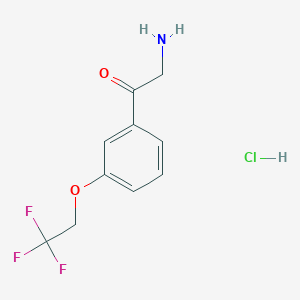
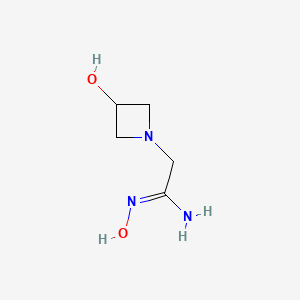
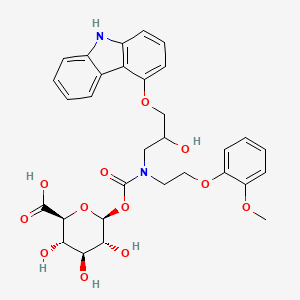
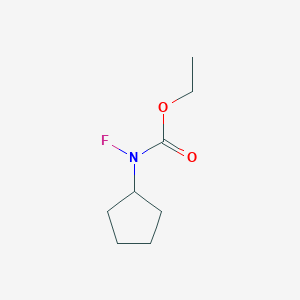
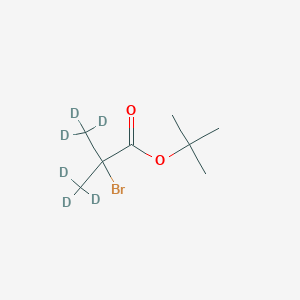
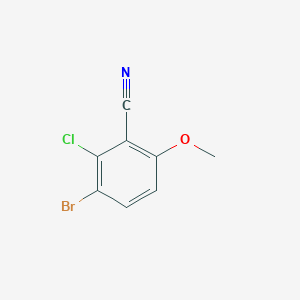
![ethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13430963.png)
![levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl](/img/structure/B13430974.png)
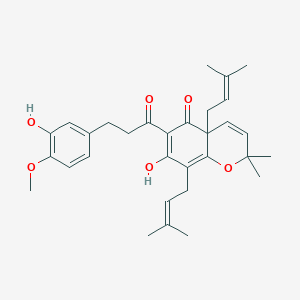
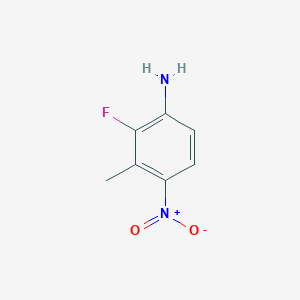
![3-ethoxy-4-[[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]carbonyl] Benzeneacetic acid](/img/structure/B13430982.png)
